molecular formula C8H5FINO2 B3379218 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 153122-66-8

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B3379218
CAS RN: 153122-66-8
M. Wt: 293.03 g/mol
InChI Key: NOROHZUUWZNZGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep synthetic procedures starting from 5-fluoro-2-nitrophenol . The synthetic route involves two processes; i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of fluorine atom by replacement of a nitro group with potassium fluoride .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI representation of a similar compound, 6-fluoro-2H-1,4-benzoxazin-3(4H)-one, is InChI=1S/C8H6FNO2/c9-5-1-2-7-6 (3-5)10-8 (11)4-12-7/h1-3H,4H2, (H,10,11) . This suggests that the compound has a benzoxazinone core with fluorine and iodine substitutions.


Chemical Reactions Analysis

The mode of action of similar compounds, including the commercial herbicide flumioxazin, had been identified as inhibition of protoporphyrinogen oxidase (protox) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 167.14 g/mol . The melting point of a similar compound is 188-190°C .

Safety and Hazards

Safety data sheets of similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

There are continuous efforts to search for new herbicides with high efficacy, broad-spectrum activity, and safety to crops . The compound “7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one” could be a potential candidate for further optimization and research in this direction.

properties

IUPAC Name

7-fluoro-6-iodo-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOROHZUUWZNZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153122-66-8
Record name 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one (15.8 g) was mixed with iodine monochloride (15.6 g) in acetic acid (150 ml) and heated to reflux for 36 h. The cooled mixture was treated with saturated aqueous sodium bisulfite until the color was dissipated. The solid was filtered and washed well with water. The solid was air dried and dried further by dissolution in dimethylformamide (100 ml) and evaporated to dryness under reduced pressure to give the desired product (26.3 g) contaminated with some starting material. (The reaction can be taken to completion by addition of more iodine monochloride and refluxing for 24 h longer.) The crude product was used in Step B.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one

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